molecular formula C20H19ClFN5O B4507273 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide

Cat. No.: B4507273
M. Wt: 399.8 g/mol
InChI Key: BOHLAJCRAWENCC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide typically involves multiple steps. One common approach starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This intermediate is then coupled with 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O/c1-3-23-20-24-12(2)11-17(27-20)25-13-7-9-14(10-8-13)26-19(28)18-15(21)5-4-6-16(18)22/h4-11H,3H2,1-2H3,(H,26,28)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHLAJCRAWENCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide
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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide
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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide
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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide
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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide
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2-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-6-fluorobenzamide

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